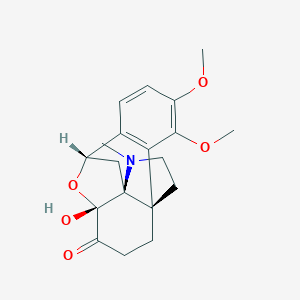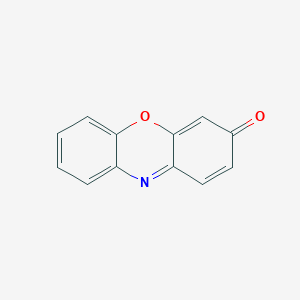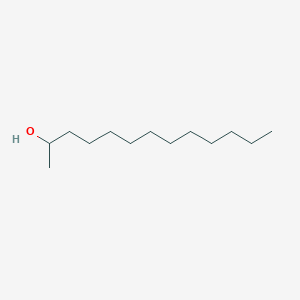
2-Tridecanol
描述
2-Tridecanol is a chemical compound that has been studied in various contexts, particularly for its insecticidal properties and its role in ecological interactions. It is related to 2-tridecanone, a naturally occurring insecticide found in the wild tomato Lycopersicon hirsutum f. glabratum, which is significantly more abundant in the wild species than in the cultivated tomato L. esculentum . The compound has been shown to have a retardant effect on the development of the cotton bollworm, Helicoverpa armigera, mediated by cytochrome P450 . Additionally, 2-tridecanol has been identified as a product of bacterial oxidation of 2-tridecanone by soil microorganisms .
Synthesis Analysis
The synthesis of 2-tridecanol has been explored in the context of producing pheromone components for insects. An enantioselective synthesis of (S)-(+)-2-tridecanol acetate, an aggregation pheromone of Drosophila mulleri, has been described, highlighting the importance of stereochemistry in the biological activity of such compounds . Furthermore, the compound has been synthesized as part of a pathway to create (+)-disparlure, a pheromone for the gypsy moth, from optically active epoxy alcohol .
Molecular Structure Analysis
While the specific molecular structure of 2-tridecanol is not detailed in the provided papers, related compounds such as 2-dl-hydroxytetradecanoic acid have been characterized, revealing insights into the molecular configurations and hydrogen bonding patterns that could be relevant to understanding the structure of 2-tridecanol .
Chemical Reactions Analysis
2-Tridecanone, closely related to 2-tridecanol, undergoes various chemical reactions during its degradation by Pseudomonas species. These bacteria utilize 2-tridecanone as a growth substrate, converting it into products like 2-tridecanol, 1-undecanol, and undecanoic acid . The oxidative degradation pathway involves subterminal oxidation, a unique mechanism for the biological degradation of long-chain, aliphatic, methyl ketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-tridecanol can be inferred from its role in biological systems and its synthesis. Its insecticidal activity suggests that it interacts with biological membranes or receptors in insects . The retardant effect on insect development implies that it may interfere with hormonal pathways or enzyme systems . The ability of soil bacteria to metabolize 2-tridecanone into 2-tridecanol and other products indicates that it has chemical properties amenable to microbial degradation .
Relevant Case Studies
Several case studies highlight the practical applications of 2-tridecanol and related compounds. For instance, the nematicidal activity of 2-tridecanone and its oxime esters against Meloidogyne incognita has been evaluated, with some compounds showing significant mortality at certain concentrations . Additionally, the toxicity and efficacy of 2-tridecanone formulations have been tested against red imported fire ants, Solenopsis invicta, demonstrating potential as an alternative to commercial insecticide products .
科学研究应用
Application in Hydrometallurgy
- Summary of the Application : 2-Tridecanol is used as a phase modifier in a solvent extraction process . The solvent extraction process is a well-established technology used in hydrometallurgy to produce high-grade metals such as copper, nickel, cobalt, rare earths, uranium, etc .
- Methods of Application or Experimental Procedures : The chemical degradation of an extraction solvent composed of a mixture of tri-n-octylamine (extractant) and 1-tridecanol (phase modifier) in n-dodecane in contact with an acidic aqueous sulfate solution containing chromium(VI) has been investigated .
- Results or Outcomes : The kinetics of degradation and the degradation products have been determined. GC-MS analyses evidenced the formation of 1-tridecanal, di-n-octylamine, N,N,N-octen-1-yl-dioctylamine, and an unidentified degradation compound, which may have contained a double bond and a carboxylic acid function .
Use in Lipid Research
- Summary of the Application : 2-Tridecanol is used in lipid research . Lipids are a group of naturally occurring molecules that include fats, waxes, sterols, fat-soluble vitamins (such as vitamins A, D, E, and K), monoglycerides, diglycerides, triglycerides, phospholipids, and others .
- Methods of Application or Experimental Procedures : The specific methods of application can vary greatly depending on the specific research question and experimental design. Typically, 2-Tridecanol might be used as a standard or control in various biochemical assays or analytical procedures .
- Results or Outcomes : The outcomes can also vary greatly depending on the specific research question. In general, the use of 2-Tridecanol in lipid research can help to advance our understanding of lipid biology and biochemistry .
Use in Chemical Industry
- Summary of the Application : 2-Tridecanol is used in the chemical industry . It is often used as a starting material for the synthesis of other chemicals .
- Methods of Application or Experimental Procedures : The specific methods of application can vary greatly depending on the specific chemical synthesis process. Typically, 2-Tridecanol might be used as a reactant in various chemical reactions .
- Results or Outcomes : The outcomes can also vary greatly depending on the specific chemical synthesis process. In general, the use of 2-Tridecanol in the chemical industry can help to produce a wide range of chemicals .
安全和危害
When handling 2-Tridecanol, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . In case of contact with skin, it is advised to wash thoroughly with soap and water .
属性
IUPAC Name |
tridecan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOLRKVMHVYNGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40987402 | |
| Record name | Tridecan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40987402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
mp = 23 deg C; [ChemIDplus] Colorless melt; mp = 29-30 deg C; [MSDSonline] | |
| Record name | 2-Tridecanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8626 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Tridecanol | |
CAS RN |
1653-31-2, 67989-40-6 | |
| Record name | 2-Tridecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1653-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridecan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alcohols, C11-15-secondary | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067989406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-TRIDECANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Alcohols, C11-15-secondary | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tridecan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40987402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alcohols, C11-15-secondary | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tridecan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



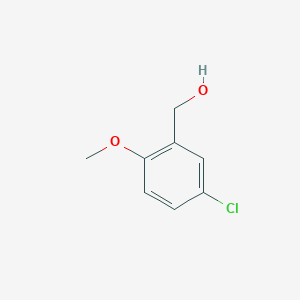
![[(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B154168.png)

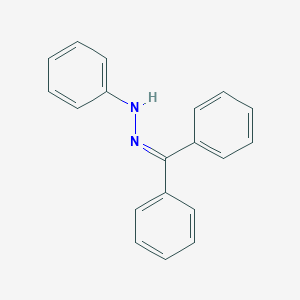
![Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)](/img/structure/B154175.png)

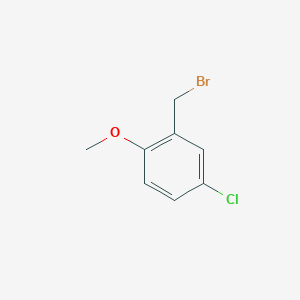
![4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B154184.png)


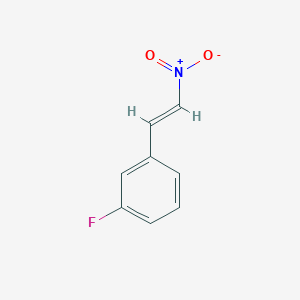
![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)
